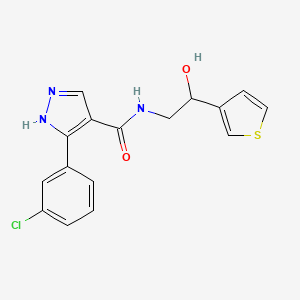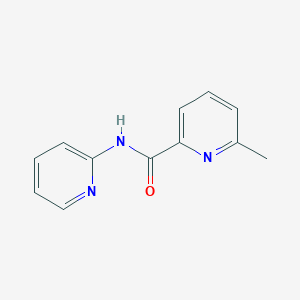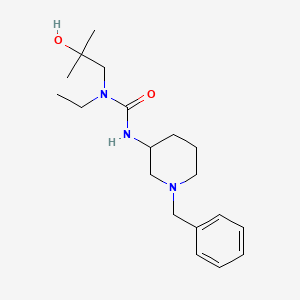![molecular formula C17H14N2O3 B6640955 [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone, also known as FHQ1, is a compound that has been synthesized and studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammation and immune response.
Biochemical and Physiological Effects:
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation and pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its high purity and specificity for certain enzymes and proteins. This allows for more precise investigation of its effects on cellular processes. However, one limitation of using [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone is its potential toxicity at high doses, which must be carefully monitored in experiments.
Future Directions
There are many potential future directions for research involving [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. In cancer research, further investigation into the mechanisms of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone's anti-tumor effects could lead to the development of new cancer therapies. In neurodegenerative disease research, more studies are needed to determine the optimal dosing and delivery methods for [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone in order to maximize its therapeutic potential. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone could be further studied as a potential treatment for other inflammatory conditions such as asthma and inflammatory bowel disease. Overall, the potential therapeutic properties of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone make it an exciting area of research for many different fields.
Synthesis Methods
The synthesis of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone involves the reaction of 2-acetylfuran and 2-aminobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 3-hydroxyazetidine to form [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone. This synthesis method has been optimized to produce high yields of [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone with high purity.
Scientific Research Applications
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation in animal models of Alzheimer's disease. In inflammation research, [2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-11-9-19(10-11)17(21)13-8-15(16-6-3-7-22-16)18-14-5-2-1-4-12(13)14/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHHZCATUXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)


![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)